molecular formula C9H11ClN2O4S B1529518 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected CAS No. 612541-07-8

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected

Cat. No. B1529518
M. Wt: 278.71 g/mol
InChI Key: NBTRAUIPMWUAHA-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected” is a derivative of 2-aminothiazole . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been reported in the literature . The compounds were synthesized and characterized by FTIR and NMR (1H and 13C) . The yield was around 50%, with a melting point of 196–198 °C .


Molecular Structure Analysis

The molecular formula of “2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected” is C4H3ClN2O2S . Its average mass is 178.597 Da and its monoisotopic mass is 177.960373 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 424.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Peptide Synthesis and Mimetics

The versatility of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, especially when 2-BOC protected, is evident in its application in peptide synthesis and mimetics. Researchers have developed unnatural amino acids that mimic tripeptide β-strands, forming β-sheet-like hydrogen-bonded dimers. These amino acids, including derivatives of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, can be incorporated into peptides using standard peptide synthesis techniques, showcasing their utility in constructing complex peptide architectures with potential applications in drug design and protein engineering (Nowick et al., 2000).

Heterocyclic γ-Amino Acids Synthesis

The compound has also been employed in the synthesis of heterocyclic γ-amino acids, which are crucial in mimicking the secondary structures of proteins. A short and versatile chemical route to these amino acids has been developed, demonstrating the compound's role in expanding the toolkit for protein mimicry and design (Mathieu et al., 2015).

Chemical Protection Strategies

Furthermore, the compound's protective group, 2-BOC, is instrumental in solvent-free, highly selective N-tert-butyloxycarbonylation strategies. This method has been applied to a wide range of substrates, including amino acids, highlighting the compound's importance in synthetic chemistry for protecting amino groups during complex synthesis processes without racemization, ensuring high purity and yield of the desired products (Majumdar et al., 2014).

Synthesis of Novel Derivatives

The synthesis and evaluation of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been explored, with findings indicating good fungicidal and antivirus activities. This highlights the potential of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid derivatives in agrochemical and pharmaceutical industries for the development of new antifungal and antiviral agents (Fengyun et al., 2015).

Advanced Material Development

The research also extends to advanced material development, where derivatives of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid are utilized in the synthesis of novel amino acyl-4-thiazolidones. These compounds, with a 4-thiazolidone nucleus, represent a new class of materials with potential applications in medicinal chemistry and as building blocks for more complex chemical entities (Leite et al., 2007).

properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-7-11-5(10)4(17-7)6(13)14/h1-3H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTRAUIPMWUAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, 2-BOC protected
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